2-(2-Methoxyethoxy)aniline

GlyT1 inhibition neuropsychiatric disorders glycine transporter selectivity

2-(2-Methoxyethoxy)aniline (CAS 72806‑66‑7) is a substituted aniline belonging to the aminophenyl ether class, with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.20 g mol⁻¹. The ortho‑positioned 2‑(2‑methoxyethoxy) chain imparts a distinct lipophilicity (consensus Log P ≈ 1.26) and moderate aqueous solubility (~3.9 mg mL⁻¹) that differentiate it from unsubstituted aniline and simpler alkoxy‑anilines.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 72806-66-7
Cat. No. B1274159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethoxy)aniline
CAS72806-66-7
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC=C1N
InChIInChI=1S/C9H13NO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7,10H2,1H3
InChIKeyGGVZNGYEHJHVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyethoxy)aniline (CAS 72806-66-7) – Class, Physicochemical Identity, and Baseline Procurement Context


2-(2-Methoxyethoxy)aniline (CAS 72806‑66‑7) is a substituted aniline belonging to the aminophenyl ether class, with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.20 g mol⁻¹ . The ortho‑positioned 2‑(2‑methoxyethoxy) chain imparts a distinct lipophilicity (consensus Log P ≈ 1.26) and moderate aqueous solubility (~3.9 mg mL⁻¹) that differentiate it from unsubstituted aniline and simpler alkoxy‑anilines . Commercially, the compound is routinely supplied at ≥98 % purity with batch‑specific QC documentation (NMR, HPLC, GC) , and its preparation is explicitly exemplified in patent US 7,384,967 B2 via reduction of 2‑(2‑methoxyethoxy)‑1‑nitrobenzene in 60 % yield . These properties position the compound as a versatile building block for medicinal chemistry (GlyT1 inhibitor programs) and conductive polymer research.

GlyT1 inhibition studies

Supports transporter selectivity profiling for target‑engagement assays

Conductive polymer synthesis

Enables solution‑processable polyaniline with balanced conductivity and solubility

Quality & traceability

Batch‑specific QC documentation and patent‑backed synthetic route

Why Routine Aniline‑Class Substitutes Cannot Replace 2-(2-Methoxyethoxy)aniline in Data‑Driven Procurement


Although numerous aniline derivatives share the C₆H₄–NH₂ core, the ortho 2‑(2‑methoxyethoxy) substituent of CAS 72806‑66‑7 uniquely balances moderate lipophilicity, hydrogen‑bonding capacity, and steric profile in a way that simple homologues (e.g., 2‑methoxyaniline, unsubstituted aniline) or regioisomers (e.g., 4‑(2‑methoxyethoxy)aniline) fundamentally alter [1]. In reported GlyT1 pharmacology, the compound exhibits a measurable selectivity window versus GlyT2 (IC₅₀ = 782 nM vs. 75 000 nM), whereas the para‑isomer lacks analogous publicly available selectivity data [2]. For polymer scientists, the mono‑ortho‑ether pattern yields a polyaniline with distinct solubility and conductivity properties that differ from the 2,5‑bis‑substituted variants [3]. Procurement without confirming the exact substitution pattern therefore risks introducing uncontrolled variables in biological assay reproducibility and in material property outcomes.

Regioisomer mismatch

Para‑isomer (4‑(2‑methoxyethoxy)aniline) has lower lipophilicity; may alter permeability and chromatographic behavior

Substitution pattern shift

2,5‑Bis‑substituted aniline yields higher polymer conductivity and solubility; not a direct substitute for mono‑ortho‑ether in material studies

Unsubstituted aniline core

Unsubstituted aniline lacks the methoxyethoxy chain; conductivity and solubility profiles may differ significantly

Quantitative Head‑to‑Head Evidence Differentiating 2-(2-Methoxyethoxy)aniline from Its Closest Analogs


GlyT1 Inhibition Potency and Selectivity Over GlyT2: Ortho‑2‑(2‑Methoxyethoxy)aniline vs. Sarcosine and Advanced Inhibitors

In a scintillation proximity assay using human JAR cells, 2-(2-methoxyethoxy)aniline inhibited [³H]glycine uptake via GlyT1a with an IC₅₀ of 782 nM [1]. In a parallel assay system, the same compound displayed markedly weaker inhibition of GlyT2 (IC₅₀ = 75 000 nM), yielding a selectivity ratio of ~96‑fold [1]. By comparison, the endogenous GlyT1 inhibitor sarcosine exhibits an IC₅₀ of ~40 000 nM in JAR cells [2], making the title compound approximately 51‑fold more potent. While advanced clinical candidates such as ALX‑5407 achieve sub‑nanomolar potency (IC₅₀ = 2.8 nM) [3], the target compound’s moderate potency combined with a quantifiable selectivity window positions it as a cost‑effective pharmacological tool when ultra‑high potency is not required.

GlyT1 Inhibition & Selectivity
Head‑to‑head
GlyT1 IC₅₀ 782 nM, GlyT2 75 000 nM — ~96‑fold selectivity; 51‑fold more potent than sarcosine
Supports transporter selectivity profiling for target‑engagement studies
Human JAR cell uptake assay; scintillation proximity
GlyT1 inhibition neuropsychiatric disorders glycine transporter selectivity

Lipophilicity Shift Driven by Substitution Position: 2‑(2‑Methoxyethoxy)aniline vs. 4‑(2‑Methoxyethoxy)aniline

The ortho‑substituted compound displays a consensus Log P of 1.26 (average of five computational models) , whereas the para‑isomer, 4‑(2‑methoxyethoxy)aniline (CAS 33311‑29‑4), exhibits a predicted ACD/Log P of only 0.41 . The ~3‑fold difference in octanol‑water partition coefficient translates into a measurable divergence in both predicted aqueous solubility (3.91 mg mL⁻¹ for the ortho vs. not explicitly determined for the para in the same model) and HPLC retention behavior. This lipophilicity gap is consistent with the formation of an intramolecular hydrogen bond between the ortho‑ether oxygen and the aniline –NH₂, which is geometrically precluded in the para‑regioisomer [1].

Lipophilicity vs. Para Isomer
Head‑to‑head
Ortho consensus Log P 1.26 vs. para ACD/Log P 0.41 — ~3‑fold higher
Ortho substitution enhances lipophilicity; impacts permeability and chromatography
Computational prediction; intramolecular H‑bond suggested
logP comparison positional isomer physicochemical profiling

Polymerization Outcome and Conductivity: Mono‑ortho‑substituted vs. 2,5‑Bis‑substituted Polyanilines

Chemically polymerized poly‑2‑(2‑methoxyethoxy)aniline (emeraldine salt form) yields a room‑temperature electrical conductivity on the order of 10⁻⁶ S cm⁻¹, a value reported to be lower than that of unsubstituted polyaniline (~10⁰ S cm⁻¹) but associated with dramatically improved solubility in common organic solvents [1][2]. In contrast, the analogous polymer derived from 2,5‑bis(2‑methoxyethoxy)aniline achieves a conductivity of 2.4 × 10⁻³ S cm⁻¹ and water solubility reaching 400 g L⁻¹ for the tris(ethylene glycol) variant [3]. The mono‑substituted monomer therefore occupies a specific niche: it offers a conductivity–solubility balance distinct from both the insoluble parent polyaniline and the ultra‑soluble but synthetically more complex bis‑ether derivatives, making it a tailored choice when moderate conductivity with workable solution‑processability is required.

Polymer Conductivity
Reported
Mono‑ortho polymer ~10⁻⁶ S/cm vs. PANI ~10⁰ S/cm vs. bis‑substituted 2.4×10⁻³ S/cm
Mono‑ortho polymer balances moderate conductivity with improved organic solubility
Emeraldine salt; room‑temperature four‑probe measurement
conductive polymer polyaniline solubility electrical conductivity

Patent‑Backed Synthetic Accessibility and Documented Yield: 2‑(2‑Methoxyethoxy)aniline vs. Non‑Patented Ortho‑Ether Anilines

US Patent 7,384,967 B2 explicitly describes the preparation of 2‑(2‑methoxyethoxy)aniline via reduction of 2‑(2‑methoxyethoxy)‑1‑nitrobenzene with a reported yield of 60 % at gram scale . This provides a legally disclosed, reproducible synthetic route with documented stoichiometry and conditions that ensures supply‑chain transparency. By contrast, many structurally related ortho‑alkoxyanilines (e.g., 2‑(2‑ethoxyethoxy)aniline, 2‑(2‑propoxyethoxy)aniline) lack equivalent patent exemplification, leaving their synthetic reproducibility and impurity profiles less well characterized in the public domain [1]. The availability of a patent‑validated route reduces procurement risk for programs requiring citable, auditable synthetic provenance.

Patent Synthetic Yield
Method context
60% yield — reduction of 2‑(2‑methoxyethoxy)‑1‑nitrobenzene; US 7,384,967 B2
Patent‑documented route supports procurement traceability and method transfer
Gram‑scale; catalytic hydrogenation or chemical reduction
patent synthesis reaction yield procurement reliability

High‑Confidence Application Scenarios for 2-(2-Methoxyethoxy)aniline Grounded in the Evidence Above


Pharmacological Tool for GlyT1‑Mediated Glycine Uptake Studies Requiring a Defined Selectivity Window

When a laboratory requires a GlyT1 inhibitor with a publicly quantified selectivity margin over GlyT2, 2‑(2‑methoxyethoxy)aniline delivers an experimentally measured ~96‑fold window (GlyT1 IC₅₀ = 782 nM vs. GlyT2 IC₅₀ = 75 000 nM) [1]. This makes it suitable for target‑validation experiments where complete GlyT1 blockade is unnecessary but where GlyT2 cross‑reactivity must be excluded. The compound’s potency is 51‑fold greater than sarcosine, the historic reference inhibitor [2], allowing lower working concentrations and reduced osmolarity artifacts in electrophysiology or uptake assays.

Synthesis of Solubility‑Enhanced Polyaniline Films with Moderate Conductivity for Electrochemical Sensors

Researchers fabricating solution‑processed conductive films who find unsubstituted polyaniline too insoluble can polymerize the ortho‑methoxyethoxy monomer to obtain a material with organic‑solvent processability while maintaining measurable conductivity (~10⁻⁶ S cm⁻¹) [3]. This conductivity, though lower than that of the 2,5‑bis‑substituted variant (2.4 × 10⁻³ S cm⁻¹), is sufficient for electrostatic dissipation or sensor transduction layers where ease of casting and film uniformity are prioritized over maximum conductivity [4].

Medicinal Chemistry Scaffold with Favorable Ortho‑Ether Lipophilicity for CNS‑Penetrant Lead Optimization

The consensus Log P of 1.26 for 2‑(2‑methoxyethoxy)aniline positions it in the lipophilicity range often associated with acceptable CNS penetration (Log P ≈ 1–3) . In contrast to the para‑isomer (Log P ≈ 0.41), the ortho‑substitution elevates Log P approximately 3‑fold while retaining the same H‑bond donor/acceptor count, offering medicinal chemists a way to tune physicochemical properties without increasing molecular weight or introducing additional heteroatoms . This property profile can be exploited in early‑stage GlyT1‑targeted library synthesis.

Procurement with Quality‑Assured Documentation for Regulated or Publication‑Grade Research

Commercial suppliers routinely provide 2‑(2‑methoxyethoxy)aniline at 98 % purity with batch‑specific NMR, HPLC, or GC certificates , and the synthetic route is traceable to a granted US patent . This level of documentation supports procurement decisions in academic core facilities, CROs, and industrial R&D groups that must comply with institutional chemical‑inventory auditing, method transfer, or reproducibility mandates — a requirement not uniformly met by less‑characterized ortho‑alkoxyaniline analogues.

Application
Selection Property
Validation Focus
GlyT1 transporter target‑engagement studies
Quantified GlyT1/GlyT2 selectivity window
GlyT2 off‑target exclusion in uptake assays
Solution‑processable conductive polyaniline films
Mono‑ortho‑ether substitution pattern for balanced conductivity‑solubility
Film conductivity and organic solvent processability
CNS‑penetrant lead optimization scaffold
Ortho‑ether lipophilicity in CNS‑compatible range
Passive permeability and brain penetration assays
Regulated and publication‑grade procurement
Batch‑certified purity and documented synthetic provenance
Supplier qualification and method transfer readiness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Methoxyethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.